molecular formula C26H21N3O3 B14812091 N-[4-({(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide

N-[4-({(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B14812091
M. Wt: 423.5 g/mol
InChI Key: KMQPTSAJKXAMHD-WPWMEQJKSA-N
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Description

N-[4-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide is a complex organic compound with the molecular formula C21H19N3O3. It is known for its unique structural features, which include a naphthyl group, a hydrazino group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide typically involves the condensation of 2-methoxy-1-naphthaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[4-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide
  • N-[4-({2-[(2-chloro-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide
  • N-[4-({2-[(2-methyl-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide

Uniqueness

N-[4-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]benzamide is unique due to the presence of the methoxy group on the naphthyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

4-benzamido-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C26H21N3O3/c1-32-24-16-13-18-7-5-6-10-22(18)23(24)17-27-29-26(31)20-11-14-21(15-12-20)28-25(30)19-8-3-2-4-9-19/h2-17H,1H3,(H,28,30)(H,29,31)/b27-17+

InChI Key

KMQPTSAJKXAMHD-WPWMEQJKSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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